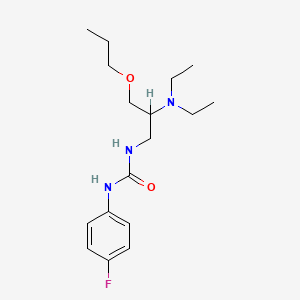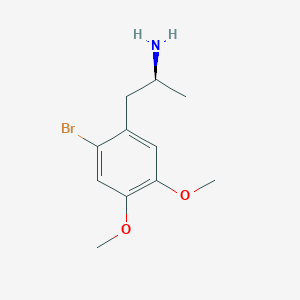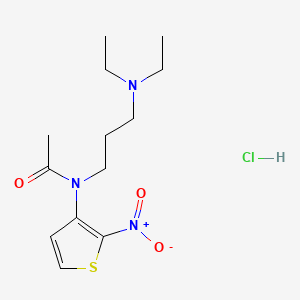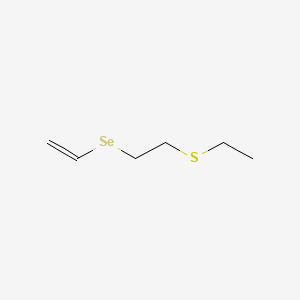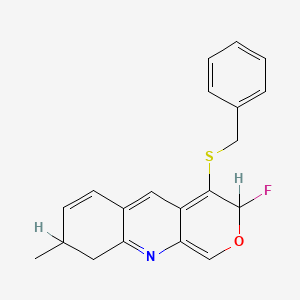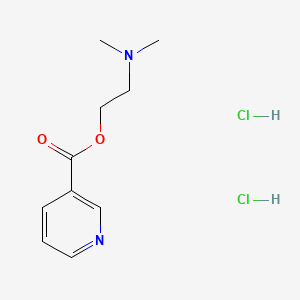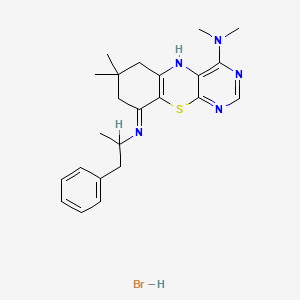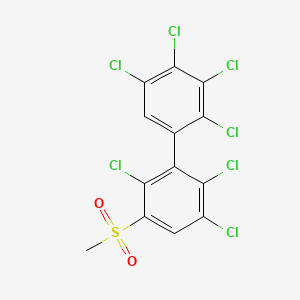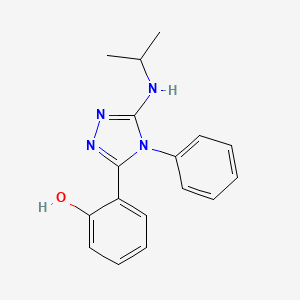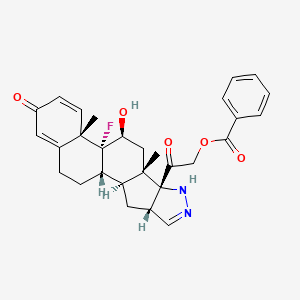
10-(N-Methyl-N-(2-piperidinoethyl)glycyl)phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UCB 9: is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a synthetic molecule developed by UCB, a global biopharmaceutical company, and is primarily investigated for its potential therapeutic benefits in various medical conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of UCB 9 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial steps typically involve the preparation of a core structure, followed by the introduction of functional groups through reactions such as alkylation, acylation, and cyclization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of UCB 9 is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to obtain high-purity UCB 9 suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions: UCB 9 undergoes various chemical reactions, including:
Oxidation: UCB 9 can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving UCB 9 typically use reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: UCB 9 can participate in substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, UCB 9 is used as a building block for the synthesis of more complex molecules
Biology: In biological research, UCB 9 is investigated for its interactions with biological macromolecules such as proteins and nucleic acids. Studies focus on understanding its binding affinities, mechanisms of action, and potential as a tool for probing biological pathways.
Medicine: UCB 9 has shown promise in preclinical studies for the treatment of neurological disorders, autoimmune diseases, and inflammatory conditions. Its ability to modulate specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, UCB 9 is explored for its potential use in the development of new materials, catalysts, and chemical processes. Its unique properties may lead to innovations in manufacturing and product development.
Wirkmechanismus
The mechanism of action of UCB 9 involves its interaction with specific molecular targets within the body. It is believed to modulate the activity of certain enzymes, receptors, or signaling pathways, leading to therapeutic effects. For example, UCB 9 may inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation and alleviating symptoms of autoimmune diseases. The exact molecular targets and pathways involved are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
UCB 9260: An orally active compound that inhibits tumor necrosis factor signaling by stabilizing an asymmetric form of the trimer.
Rozanolixizumab: A humanized monoclonal antibody that binds to the neonatal Fc receptor, inhibiting immunoglobulin G recycling.
Zilucoplan: A complement inhibitor that targets the C5 protein, preventing complement-mediated damage.
Uniqueness of UCB 9: UCB 9 stands out due to its unique chemical structure and specific molecular targets. Unlike other compounds that may have broader mechanisms of action, UCB 9 is designed to interact with particular pathways, offering potential advantages in terms of specificity and reduced side effects.
Eigenschaften
CAS-Nummer |
95128-63-5 |
|---|---|
Molekularformel |
C22H27N3OS |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
2-[methyl(2-piperidin-1-ylethyl)amino]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C22H27N3OS/c1-23(15-16-24-13-7-2-8-14-24)17-22(26)25-18-9-3-5-11-20(18)27-21-12-6-4-10-19(21)25/h3-6,9-12H,2,7-8,13-17H2,1H3 |
InChI-Schlüssel |
LGRXBTQMBAPWBD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCN1CCCCC1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



